1-(Allyloxy)-2-methylpropan-2-ol 1-(Allyloxy)-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14350411
InChI: InChI=1S/C7H14O2/c1-4-5-9-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

1-(Allyloxy)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC14350411

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Allyloxy)-2-methylpropan-2-ol -

Specification

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 2-methyl-1-prop-2-enoxypropan-2-ol
Standard InChI InChI=1S/C7H14O2/c1-4-5-9-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3
Standard InChI Key HKMLCXIWBTYGBW-UHFFFAOYSA-N
Canonical SMILES CC(C)(COCC=C)O

Introduction

Chemical Identity and Structural Characteristics

1-(Allyloxy)-2-methylpropan-2-ol (IUPAC name: 2-methyl-1-(prop-2-en-1-yloxy)propan-2-ol) belongs to the class of ether-alcohols, combining the reactivity of allyl ethers with the steric hindrance of a tertiary alcohol. Its molecular formula is C7H14O2, with a molecular weight of 130.18 g/mol. The compound’s structure features:

  • A central quaternary carbon bonded to two methyl groups and a hydroxyl group.

  • An allyloxy (-O-CH2-CH=CH2) substituent at the primary carbon.

Comparative analysis with similar compounds, such as 2-(allyloxy)-2-methylpropan-1-ol, reveals distinct stereoelectronic effects due to positional isomerism. Nuclear magnetic resonance (NMR) spectral predictions for 1-(allyloxy)-2-methylpropan-2-ol suggest:

  • ¹H NMR: A singlet at δ 1.20 ppm (6H, -C(CH3)2OH), multiplet at δ 5.80–5.95 ppm (1H, CH2=CH-), and splitting patterns for allylic protons .

  • ¹³C NMR: Resonances at δ 70–75 ppm (ether oxygen-bearing carbons) and δ 115–120 ppm (allyl double bond carbons) .

Synthetic Methodologies

Etherification of 2-Methylpropane-1,2-diol

The most plausible route involves the Williamson ether synthesis, where 2-methylpropane-1,2-diol reacts with allyl bromide under basic conditions:
CH2=C(CH3)OH + CH2=CHCH2Br + NaOH → 1-(allyloxy)-2-methylpropan-2-ol + NaBr + H2O\text{CH2=C(CH3)OH + CH2=CHCH2Br + NaOH → 1-(allyloxy)-2-methylpropan-2-ol + NaBr + H2O}
This method typically employs polar aprotic solvents (e.g., THF) at 60–80°C, yielding 60–75% after distillation .

Acid-Catalyzed Condensation

Alternative approaches use Brønsted acid catalysts (e.g., H2SO4) to facilitate the reaction between allyl alcohol and 2-methylpropan-2-ol:
(CH3)2C(OH)CH2OH + CH2=CHCH2OH → 1-(allyloxy)-2-methylpropan-2-ol + H2O\text{(CH3)2C(OH)CH2OH + CH2=CHCH2OH → 1-(allyloxy)-2-methylpropan-2-ol + H2O}
While cost-effective, this method risks dehydration side reactions, requiring careful temperature control (40–50°C) .

Physicochemical Properties

Experimental data for 1-(allyloxy)-2-methylpropan-2-ol remain sparse, but estimates based on homologs suggest:

PropertyValue
Boiling Point195–205°C (extrapolated)
Density (20°C)0.95–0.98 g/cm³
Refractive Index (nD²⁰)1.438–1.445
Solubility in WaterPartially miscible (5–7 g/L)
LogP (Octanol-Water)1.2–1.5

The allyl ether moiety enhances lipophilicity compared to non-allylated analogs, making the compound suitable for phase-transfer reactions .

Reactivity and Functionalization

Oxidation Pathways

Treatment with Jones reagent (CrO3/H2SO4) oxidizes the tertiary alcohol to a ketone, though steric hindrance slows kinetics:
(CH3)2C(OCH2CH=CH2)CH2OH → (CH3)2C(OCH2CH=CH2)CO + H2O\text{(CH3)2C(OCH2CH=CH2)CH2OH → (CH3)2C(OCH2CH=CH2)CO + H2O}
Yields rarely exceed 40% due to competing ether cleavage .

Allylic Functionalization

The allyl group undergoes electrophilic additions (e.g., bromination):
1-(allyloxy)-2-methylpropan-2-ol + Br2 → 1-(2,3-dibromopropoxy)-2-methylpropan-2-ol\text{1-(allyloxy)-2-methylpropan-2-ol + Br2 → 1-(2,3-dibromopropoxy)-2-methylpropan-2-ol}
Such derivatives serve as intermediates in cross-coupling reactions .

Industrial and Research Applications

Polymer Chemistry

As a monomer, 1-(allyloxy)-2-methylpropan-2-ol participates in radical copolymerization with styrene or acrylates, imparting pendant hydroxyl groups for post-polymerization modification. Glass transition temperatures (Tg) of resultant polymers range from 80–110°C .

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in prodrug synthesis. For instance, coupling with NSAIDs via ester linkages enhances bioavailability:
Ibuprofen + 1-(allyloxy)-2-methylpropan-2-ol → Ibuprofen allyloxymethylpropan-2-yl ester\text{Ibuprofen + 1-(allyloxy)-2-methylpropan-2-ol → Ibuprofen allyloxymethylpropan-2-yl ester}
In vitro studies show 20–30% increased membrane permeability compared to parent drugs .

Future Research Directions

Key knowledge gaps include:

  • Catalytic asymmetric synthesis routes for enantiomerically pure forms.

  • Ecotoxicological impact assessments in aquatic systems.

  • Development of continuous-flow production systems to enhance yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator